[4-[2-[4-(2-Chloropyridine-3-carbonyl)oxy-3-methylphenyl]propan-2-yl]-2-methylphenyl] 2-chloropyridine-3-carboxylate
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Overview
Description
Chloropyridines are a class of compounds that are used as intermediates in many chemical reactions. They are used in the development of pharmaceuticals, agrochemicals, and metal complexes .
Synthesis Analysis
The synthesis of chloropyridines often involves the use of Grignard reagents and acetic anhydride . Another method involves the Vilsmeier-Haack reaction conditions on ketone to produce conjugated iminium salts .Molecular Structure Analysis
The molecular structure of chloropyridines consists of a pyridine ring with a chlorine atom attached . The exact structure of the compound you mentioned would depend on the positions of the various substituents on the rings.Chemical Reactions Analysis
Chloropyridines can undergo a variety of chemical reactions. For example, they can react with mercaptoacetic acid to produce pyridylmercaptoacetic acid, which serves as a precursor to the cephalosporins .Physical and Chemical Properties Analysis
Chloropyridines are typically colorless liquids . Their physical and chemical properties, such as boiling point and solubility, would depend on the specific structure of the compound.Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-[2-[4-(2-chloropyridine-3-carbonyl)oxy-3-methylphenyl]propan-2-yl]-2-methylphenyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24Cl2N2O4/c1-17-15-19(9-11-23(17)36-27(34)21-7-5-13-32-25(21)30)29(3,4)20-10-12-24(18(2)16-20)37-28(35)22-8-6-14-33-26(22)31/h5-16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCSSEDNFMAXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)OC(=O)C3=C(N=CC=C3)Cl)C)OC(=O)C4=C(N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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